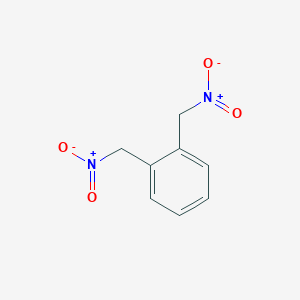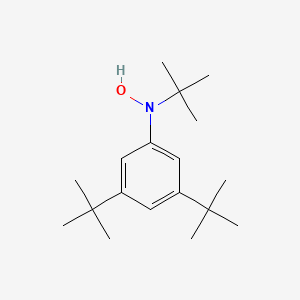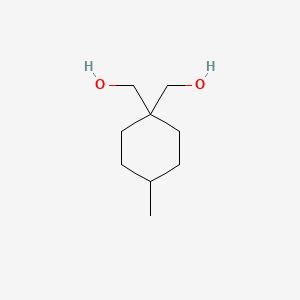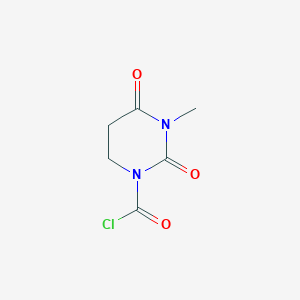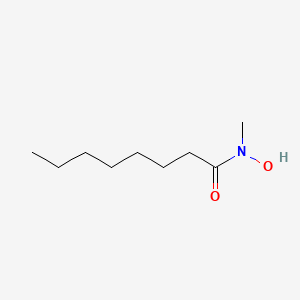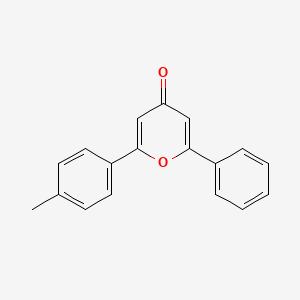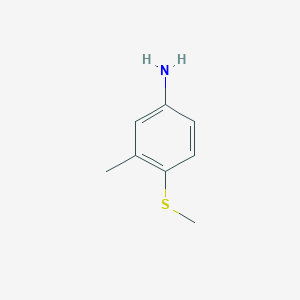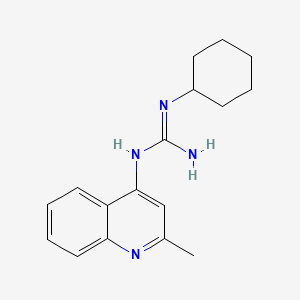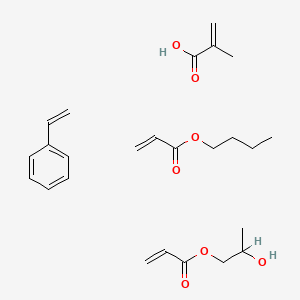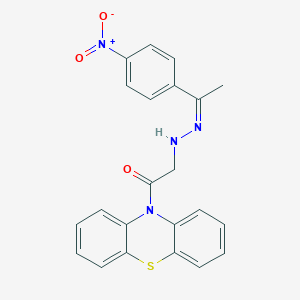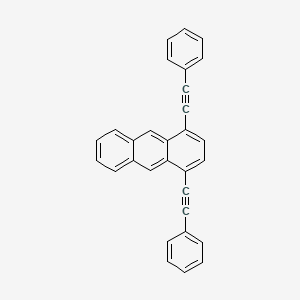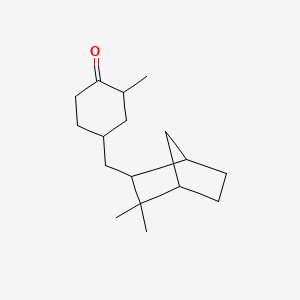
Cyclohexanone, 4-((3,3-dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(camphenyl-8)-cyclohexanone is an organic compound with a complex structure that includes a camphenyl group attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(camphenyl-8)-cyclohexanone typically involves multiple steps, starting with the preparation of the camphenyl group and its subsequent attachment to the cyclohexanone ring. Common synthetic routes include:
Grignard Reaction: The camphenyl group can be introduced via a Grignard reaction, where a camphenyl magnesium bromide reacts with a cyclohexanone derivative.
Aldol Condensation: Another method involves an aldol condensation reaction between a camphenyl aldehyde and a cyclohexanone, followed by hydrogenation to yield the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-4-(camphenyl-8)-cyclohexanone may involve large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
2-Methyl-4-(camphenyl-8)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The camphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-4-(camphenyl-8)-cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(camphenyl-8)-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Camphor: A related compound with a similar camphenyl structure but different functional groups.
Cyclohexanone: Shares the cyclohexanone ring but lacks the camphenyl group.
Menthol: Another compound with a cyclohexane ring and similar applications in fragrances and flavors.
Uniqueness
2-Methyl-4-(camphenyl-8)-cyclohexanone is unique due to the presence of both the camphenyl group and the cyclohexanone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
特性
CAS番号 |
68901-22-4 |
|---|---|
分子式 |
C17H28O |
分子量 |
248.4 g/mol |
IUPAC名 |
4-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C17H28O/c1-11-8-12(4-7-16(11)18)9-15-13-5-6-14(10-13)17(15,2)3/h11-15H,4-10H2,1-3H3 |
InChIキー |
TUCJTYGBRWODLS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCC1=O)CC2C3CCC(C3)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


